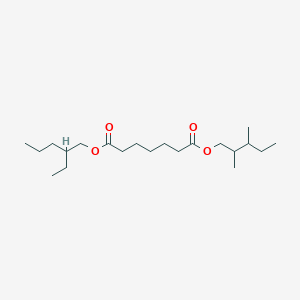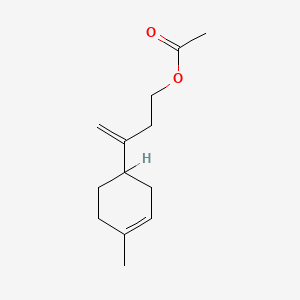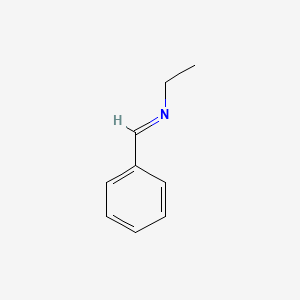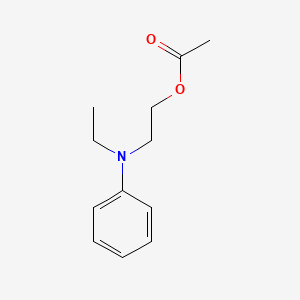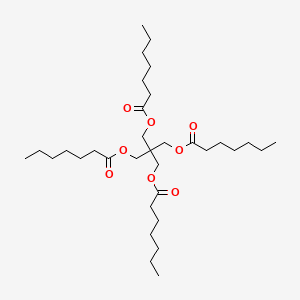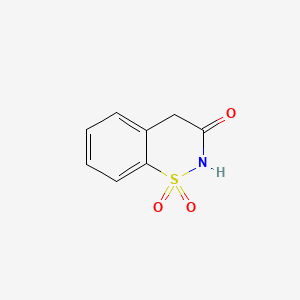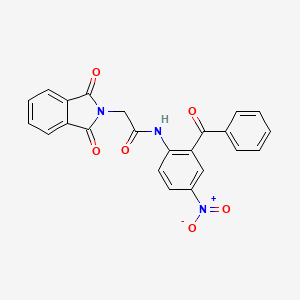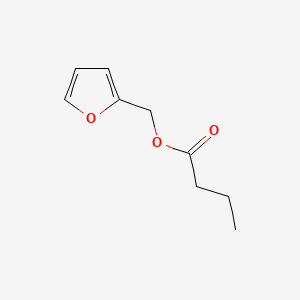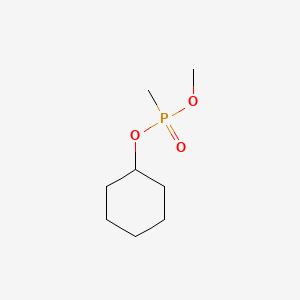
Cyclohexyl methyl methylphosphonate
Overview
Description
Cyclohexyl methyl methylphosphonate (CMP) is a chemical compound that has been extensively studied for its scientific research applications. It is a phosphonate ester that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects.
Scientific Research Applications
Electronics: Self-Assembled Monolayers (SAMs)
Cyclohexyl methyl methylphosphonate is utilized in the development of micro-nano electronic materials. It extends the capabilities of SAMs beyond traditional gold/thiol systems . By introducing phosphate or phosphonate groups, it allows for the formation of films on various metal-oxide surfaces like Al2O3 and TiO2, which are comparable in order to alkyl thiol SAMs on gold .
Healthcare: Safety Data and Handling
In healthcare, Cyclohexyl methyl methylphosphonate’s safety data sheet provides crucial information on handling and emergency measures. It’s essential for laboratory chemicals and requires proper safety precautions due to its skin and eye irritation potential .
Environmental Science: Detection of Chemical Hazards
This compound serves as a simulant for hazardous chemicals in environmental science, aiding in the development of sensors and detection systems for chemical hazards. It’s used in studies to detect cyclosarin, a chemical warfare agent, in various background conditions .
Materials Science: Film Formation
In materials science, Cyclohexyl methyl methylphosphonate contributes to the creation of films with a high degree of ordering. These films are significant for the preparation of SAMs on different substrates, expanding the choice of materials used in various applications .
Analytical Chemistry: Derivatization Agent
It plays a role in analytical chemistry as a derivatization agent. This process is crucial for enhancing the detection performance of certain analytes in GC-MS and LC-MS analyses, where it helps in converting analytes into more detectable forms .
Biopharma: Research and Development
In the biopharma industry, Cyclohexyl methyl methylphosphonate is part of the portfolio for research and development, contributing to the discovery-to-delivery solutions for mission-critical products and services .
Cleanroom Technology: Disinfection and Cleaning
It is indirectly related to cleanroom technology through its role in the preparation of SAMs, which are integral to the manufacturing processes that require controlled environments, such as in the production of pharmaceuticals and microelectronics .
Advanced Battery Science: Electrolyte Component
Lastly, in advanced battery science, while not directly mentioned, compounds like Cyclohexyl methyl methylphosphonate could potentially be investigated for their properties as components of non-flammable liquid electrolytes for safer batteries .
Mechanism of Action
Target of Action
Cyclohexyl Methyl Methylphosphonate (CMMM) is primarily used in the field of micro-nano electronic materials . It is known to interact with diverse metal-oxide surfaces such as Al2O3, Ta2O5, NbO5, ZrO2, and TiO2 . These surfaces serve as the primary targets for CMMM.
Mode of Action
CMMM extends self-assembled monolayers (SAMs) beyond conventional gold/thiol systems . The chemical functionalities in film-forming molecules can be altered by introducing phosphate or phosphonate groups . This allows CMMM to form films with a similar degree of ordering as for alkyl thiol SAMs on gold .
Biochemical Pathways
Its use in the formation of self-assembled monolayers suggests it may influence the assembly and organization of molecules on the surface of materials .
Pharmacokinetics
It becomes more soluble in water when neutralized to phosphonates at neutral to high ph . This could potentially impact its bioavailability in various environments.
Result of Action
The primary result of CMMM’s action is the formation of self-assembled monolayers on various surfaces . This can alter the physical and chemical properties of the surfaces, enabling them to be used in a variety of applications, particularly in micro-nano electronic materials .
Action Environment
The action, efficacy, and stability of CMMM can be influenced by environmental factors such as pH and solvent type . For instance, its solubility increases in water when neutralized to phosphonates at neutral to high pH . This suggests that the compound’s action may be more effective in certain pH environments.
properties
IUPAC Name |
[methoxy(methyl)phosphoryl]oxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-10-12(2,9)11-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXITUBFQUAHYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C)OC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341559 | |
| Record name | Cyclohexyl methyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl methyl methylphosphonate | |
CAS RN |
7040-52-0 | |
| Record name | Cyclohexyl methyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



